Inauhzin
Overview
Description
Inauhzin (INZ) is a small-molecule inhibitor of SIRT1 . It has been identified as a novel p53 activator, selectively and efficiently suppressing tumor growth without displaying genotoxicity and with little toxicity to normal cells .
Synthesis Analysis
In order to reveal the structural features essential for anti-cancer activity of this small molecule, a panel of INZ analogs has been synthesized and evaluated for their ability to induce cellular p53 and to inhibit cell growth in cell-based assays .
Molecular Structure Analysis
The molecular structure of Inauhzin is crucial for its anti-cancer activity. The study of its analogs has led to the discovery of INZ analog 37 that displays much better potency than INZ in both p53 activation and cell growth inhibition in several human cancer cell lines .
Chemical Reactions Analysis
Inauhzin has been found to inhibit cellular IMPDH2 activity, and reduce the levels of cellular GTP and GTP-binding nucleostemin that is essential for rRNA processing .
Physical And Chemical Properties Analysis
Inauhzin is a white to light brown powder . It has an empirical formula of C25H19N5OS2 and a molecular weight of 469.58 .
Scientific Research Applications
Antitumor Compounds
- Scientific Field : Oncology
- Application Summary : Inauhzin (INZ) and its analogs have been identified as novel antitumor compounds that induce p53 and inhibit cell growth . They are small molecules that effectively activate p53 and promote p53-dependent apoptosis of human cancer cells without causing apparently genotoxic stress .
- Methods of Application : The study involved the synthesis of a panel of INZ analogs and evaluation of their ability to induce cellular p53 and to inhibit cell growth in cell-based assays .
- Results : The study led to the discovery of INZ analog 37 that displays much better potency than INZ in both p53 activation and cell growth inhibition in several human cancer cell lines including H460 and HCT116 +/+ cells .
Nanoparticle Encapsulation
- Scientific Field : Nanomedicine
- Application Summary : Inauhzin-C, an analog of INZ, has been encapsulated in nanoparticles to improve its efficacy and bioavailability . This approach significantly improved p53 activation and inhibition of lung and colorectal cancer cell growth .
- Methods of Application : The study involved the nanoparticle encapsulation of INZ-C to create nanoparticle-encapsulated INZ-C (n-INZ-C) .
- Results : The nanoparticle system enhanced the bioavailability and efficacy of INZ-C as a potential anti-cancer therapeutic . The nanoparticle encapsulation prolongates the half-life of INZ-C from 2.5 h to 5 h in mice .
Structure and Activity Analysis
- Scientific Field : Biochemistry
- Application Summary : Inauhzin analogs have been synthesized to reveal the structural features essential for anti-cancer activity . This study led to the discovery of INZ analog 37 that displays much better potency than INZ in both p53 activation and cell growth inhibition in several human cancer cell lines .
- Methods of Application : The study involved the synthesis of a panel of INZ analogs and evaluation of their ability to induce cellular p53 and to inhibit cell growth in cell-based assays .
- Results : INZ analog 37 exhibited much less effect on p53-null H1299 cells and HCT116 (-/-) cells, and importantly no toxicity on normal human p53-containing WI-38 cells .
Ribosomal Stress Induction
- Scientific Field : Cell Biology
- Application Summary : Inauhzin can inhibit cellular IMP dehydrogenase 2 (IMPDH2) activity, reduce the levels of cellular GTP and GTP-binding nucleostemin that is essential for rRNA processing . Consequently, INZ induces ribosomal stress and the RPL11/RPL5-MDM2 interaction, activating p53 .
- Methods of Application : The study involved the investigation of the role of IMPDH2 in Inauhzin-induced ribosomal stress .
- Results : The results support the new notion that Inauhzin suppresses cancer cell growth by dually targeting SIRT1 and IMPDH2 .
Preclinical Toxicity Studies
- Scientific Field : Pharmacology
- Application Summary : Inauhzin has been used in preclinical toxicity studies to determine its maximum tolerated dose (MTD) and toxicity in mice . This is an important step in the development of Inauhzin into a clinically applicable anticancer drug .
- Methods of Application : The study involved intraperitoneal administration of Inauhzin-C, an analog of Inauhzin, to CD-1 mice . The study was conducted in two phases: Phase A determined the MTD of Inauhzin-C, and Phase B evaluated its toxicity following administration over a period of 5-day dosing plus 2-day recovery .
- Results : The MTD of Inauhzin-C was found to be 200 mg/kg for female and 250 mg/kg for male mice . The administration of Inauhzin-C via 5-day consecutive intraperitoneal injection was tolerated by female CD-1 mice at all dose levels tested from 50mg/kg to 120 mg/kg without significant changes in biochemical and pathological parameters .
Combined Anti-Tumor Effects
- Scientific Field : Oncology
- Application Summary : Inauhzin has been tested for its combined anti-tumor effects with current first-line chemotherapeutic drugs, such as cisplatin, doxorubicin, or Nutlin-3 (an MDM2 inhibitor), in xenograft cancer models .
- Methods of Application : The study involved the administration of Inauhzin along with cisplatin, doxorubicin, or Nutlin-3 to xenograft cancer models .
- Results : The results showed that Inauhzin sensitizes the anti-cancer effect of these drugs, leading to enhanced growth suppression of xenografted lung cancer .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-phenothiazin-10-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5OS2/c1-2-19(33-25-27-23-22(28-29-25)15-9-3-4-10-16(15)26-23)24(31)30-17-11-5-7-13-20(17)32-21-14-8-6-12-18(21)30/h3-14,19H,2H2,1H3,(H,26,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUOXERIKQWIJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC5=C(C6=CC=CC=C6N5)N=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Inauhzin | |
CAS RN |
309271-94-1 | |
Record name | 309271-94-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.